molecular formula C9H16ClNO B1430977 Cyclopropyl(piperidin-4-yl)methanone hydrochloride CAS No. 1363405-16-6

Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1430977
CAS No.: 1363405-16-6
M. Wt: 189.68 g/mol
InChI Key: SZJZPPYMWDISNE-UHFFFAOYSA-N
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Description

Cyclopropyl(piperidin-4-YL)methanone hydrochloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(piperidin-4-YL)methanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylcarbonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(piperidin-4-YL)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(piperidin-4-YL)methanone oxide, while reduction could produce cyclopropyl(piperidin-4-YL)methanol .

Scientific Research Applications

Cyclopropyl(piperidin-4-YL)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclopropyl(piperidin-4-YL)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(piperidin-4-YL)methanone hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

cyclopropyl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJZPPYMWDISNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
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Cyclopropyl(piperidin-4-yl)methanone hydrochloride
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Cyclopropyl(piperidin-4-yl)methanone hydrochloride
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Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 6
Cyclopropyl(piperidin-4-yl)methanone hydrochloride

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